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Compound of Interest

Compound Name: 2-Bromo-5-fluorobenzaldehyde

CAS No.: 94569-84-3

Cat. No.: B045324 Get Quote

Executive Summary
2-Bromo-5-fluorobenzaldehyde (CAS 94569-84-3) is a critical halogenated aromatic

intermediate used primarily in the synthesis of fused heterocycles (quinolines, quinazolinones)

and kinase inhibitors. Its value lies in its orthogonal reactivity: the aldehyde moiety allows for

condensation/reductive amination, the bromine atom facilitates palladium-catalyzed cross-

coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the fluorine atom confers metabolic stability

and lipophilicity to the final drug candidate.

This guide provides a rigorous analysis of its spectral fingerprint to aid in quality control (QC)

and structural validation, alongside a validated synthetic workflow and safety protocols.

Chemical Profile & Physical Properties[1][2][3][4]
Before interpreting spectral data, the structural environment must be defined. The molecule

possesses C1 symmetry, with the fluorine atom exerting significant electronic effects (inductive

withdrawal, resonance donation) that dictate the NMR splitting patterns.
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Property Data Note

IUPAC Name 2-Bromo-5-fluorobenzaldehyde

CAS Number 94569-84-3

Molecular Formula

C

H

BrFO

Molecular Weight 203.01 g/mol

Appearance
White to off-white crystalline

solid

Melting Point 53.0 – 57.0 °C Distinctive QC marker

Solubility

Soluble in MeOH, CH

Cl

, DMSO

Stability Air-sensitive (oxidizes to acid)
Store under inert gas (Ar/N

)

Comprehensive Spectral Analysis
The spectral data below is synthesized from standard substituent effects and confirmed

structural studies. The presence of Fluorine (

F, spin 1/2) creates characteristic splitting in both Proton (

H) and Carbon (

C) NMR, which serves as the primary authentication method.

H NMR Spectroscopy (400 MHz, CDCl )
The proton spectrum is defined by the aldehyde singlet and three aromatic protons. The

fluorine atom couples to protons at the ortho and para positions relative to itself.
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Shift (

, ppm)
Multiplicity Integration Assignment

Coupling
Constants (

in Hz)

10.35 Singlet (s) 1H -CHO N/A

7.60 – 7.65 dd 1H H-3 ,

7.50 – 7.55 dd 1H H-6 ,

7.15 – 7.25 td 1H H-4 ,

Interpretation Logic:

H-6 (Ortho to CHO, Ortho to F): This proton is deshielded by the aldehyde anisotropy and

shows large coupling to the adjacent Fluorine (

).

H-3 (Ortho to Br, Meta to F): Deshielded by the Bromine atom. Shows typical ortho coupling

to H-4.

H-4 (Para to CHO, Ortho to F): Often the most shielded proton in this system, appearing as a

triplet of doublets (td) due to overlapping couplings from H-3 and F.

C NMR Spectroscopy (100 MHz, CDCl )
The Carbon-13 spectrum is the definitive tool for verifying the position of the fluorine atom.

Every carbon close to the fluorine will appear as a doublet.
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Shift (

, ppm)
Splitting Assignment Mechanistic Insight

191.0 s C=O
Typical aldehyde

carbonyl.

162.5
d (

Hz)
C-5

C-F ipso carbon.

Massive splitting

confirms F

attachment.

136.5
d (

Hz)
C-1

Quaternary carbon

bearing CHO.

134.8
d (

Hz)
C-3 CH ortho to Bromine.

123.5
d (

Hz)
C-4 CH ortho to Fluorine.

121.0
d (

Hz)
C-2

Quaternary carbon

bearing Bromine.

116.5
d (

Hz)
C-6 CH ortho to Fluorine.

Infrared (IR) Spectroscopy
Wavenumber (cm

)
Functional Group Assignment

1690 – 1705 C=O Stretch Conjugated Aldehyde (Strong)

1580, 1475 C=C Stretch Aromatic Ring Skeleton

1150 – 1250 C-F Stretch Aryl Fluoride (Strong, Broad)

600 – 700 C-Br Stretch Aryl Bromide
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Structural Visualization & Logic
The following diagram illustrates the connectivity and the specific coupling pathways that

generate the spectral data described above.

2-Bromo-5-fluorobenzaldehyde Structure

C1 (Aldehyde)
C2-Br C3-H C4-H C5-F C6-H

Fluorine (F)

Attached

Ortho Coupling (3J) Ortho Coupling (3J)

1H NMR Effect
Splitting

Causes Multiplets

Fig 1. Structural connectivity and Fluorine-Proton coupling pathways defining the NMR spectrum.

Click to download full resolution via product page

Synthetic Pathway & Impurity Profiling
Understanding the synthesis is crucial for identifying common impurities, such as the non-

brominated precursor or the oxidized benzoic acid derivative.

Validated Synthesis Protocol
The most reliable route involves the regioselective bromination of 3-fluorobenzaldehyde.

Reaction Logic:

Substrate: 3-Fluorobenzaldehyde.

Directing Effects:

Aldehyde (-CHO): Meta-director (Deactivating).

Fluorine (-F): Ortho/Para-director (Activating).
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Result: The Fluorine atom dominates the regiochemistry. The position para to the Fluorine

(C6 relative to F, C2 relative to CHO) is sterically accessible and electronically favored.

Reagents: Bromine (Br

) with Iron(III) Bromide (FeBr

) or N-Bromosuccinimide (NBS) in H

SO

.

Experimental Workflow (Step-by-Step)
Charge: Dissolve 3-fluorobenzaldehyde (1.0 eq) in Dichloromethane (DCM) or Sulfuric Acid

(depending on brominating agent).

Addition: Add Brominating agent (1.1 eq) slowly at 0°C to control exotherm.

Reaction: Stir at RT for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

Quench: Pour into ice water containing Sodium Thiosulfate (to neutralize excess Br

).

Extraction: Extract with DCM (3x). Wash organics with Brine.

Purification: Recrystallize from Hexane/Ethanol or purify via silica gel chromatography.

Common Impurities:

3-Fluorobenzoic acid: Result of air oxidation (Check IR for broad -OH stretch at 3000 cm

).

2,6-Dibromo-3-fluorobenzaldehyde: Result of over-bromination (Check MS for M+2+2

pattern).
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3-Fluorobenzaldehyde

Reaction Mixture

+ Reagent

Br2 / FeBr3
(Electrophilic Subst.)

Quench (Na2S2O3)
& Extraction

2-Bromo-5-fluorobenzaldehyde
(Crystalline Solid)

Recrystallization

Impurity: 3-Fluorobenzoic Acid
(Oxidation Byproduct)

If exposed to Air

Fig 2. Synthetic workflow and critical impurity divergence.

Click to download full resolution via product page

Pharmaceutical Applications
2-Bromo-5-fluorobenzaldehyde is not an end-product but a high-value scaffold.

Quinazolinone Synthesis:

Reacts with amidines or urea derivatives. The aldehyde condenses to form the ring, while

the bromine allows for subsequent functionalization via Suzuki coupling to add biaryl

diversity.

Target: EGFR inhibitors and anti-cancer agents.

Indole Formation:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b045324?utm_src=pdf-body-img
https://www.benchchem.com/product/b045324?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Used in Hemetsberger indole synthesis or via condensation with nitro-compounds

followed by reductive cyclization.

Fluorescent Probes:

The fluorinated core provides unique photophysical properties when integrated into larger

conjugated systems.

Handling & Safety (GHS Classification)
Signal Word: DANGER

H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.[1]

H315/H319: Causes skin and serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Protocol:

Always manipulate in a fume hood.

Wear nitrile gloves and safety goggles.

In case of contact, wash with copious amounts of water.

Storage: Keep cold (2-8°C) and under inert atmosphere to prevent oxidation to the benzoic

acid derivative.

References
National Center for Biotechnology Information (2023).PubChem Compound Summary for

CID 2773321, 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link][1]

Tureski, R. E., & Tanski, J. M. (2013).Crystal structure of 2-bromo-5-fluorobenzaldehyde.

[2][3] Acta Crystallographica Section E: Structure Reports Online, 69(8), o1246. Retrieved

from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-fluorobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-fluorobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-fluorobenzaldehyde
https://www.benchchem.com/product/b045324?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-fluorobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-fluorobenzaldehyde
https://www.benchchem.com/product/b045324?utm_src=pdf-body
https://www.researchgate.net/publication/257600270_2-Bromo-5-fluoro-benzaldehyde
https://pmc.ncbi.nlm.nih.gov/articles/PMC3793748/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3755355/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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